

## An In-depth Technical Guide to LY2811376: A BACE1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY2811376 |           |
| Cat. No.:            | B608720   | Get Quote |

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and experimental evaluation of **LY2811376**, a potent, orally available, non-peptidic inhibitor of  $\beta$ -site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Eli Lilly and Company, **LY2811376** was a promising therapeutic candidate for Alzheimer's disease before its clinical development was halted due to toxicology findings. This document is intended for researchers, scientists, and drug development professionals.

### **Chemical Structure and Physicochemical Properties**

**LY2811376**, with the IUPAC name (4S)-4-[2,4-difluoro-5-(5-pyrimidinyl)phenyl]-5,6-dihydro-4-methyl-4H-1,3-thiazin-2-amine, is a synthetic organic small molecule. Its chemical and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of LY2811376



| Identifier        | Value                                                                                     |
|-------------------|-------------------------------------------------------------------------------------------|
| IUPAC Name        | (4S)-4-[2,4-difluoro-5-(5-pyrimidinyl)phenyl]-5,6-dihydro-4-methyl-4H-1,3-thiazin-2-amine |
| CAS Number        | 1194044-20-6[1]                                                                           |
| Molecular Formula | C <sub>15</sub> H <sub>14</sub> F <sub>2</sub> N <sub>4</sub> S[1]                        |
| SMILES            | FC(C=C(F)C([C@]1(C)CCSC(N)=N1)=C2)=C2C<br>3=CN=CN=C3[1]                                   |
| InChI Key         | MJQMRGWYPNIERM-HNNXBMFYSA-N                                                               |

Table 2: Physicochemical Properties of LY2811376

| Property                       | Value                                                                                   |
|--------------------------------|-----------------------------------------------------------------------------------------|
| Molecular Weight               | 320.4 g/mol [1]                                                                         |
| Solubility                     | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 25 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[1] |
| Hydrogen Bond Acceptors        | 4                                                                                       |
| Hydrogen Bond Donors           | 1                                                                                       |
| Rotatable Bonds                | 2                                                                                       |
| Topological Polar Surface Area | 89.46 Ų                                                                                 |
| XLogP3                         | 2.37                                                                                    |

## Pharmacological Properties and Mechanism of Action

**LY2811376** is a potent inhibitor of BACE1, the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting BACE1, **LY2811376** reduces the production of amyloid-beta (A $\beta$ ) peptides, which are believed to be central to the pathophysiology of Alzheimer's disease.



#### **BACE1 Inhibition and Selectivity**

**LY2811376** demonstrates concentration-dependent inhibition of human BACE1 (hBACE1).[2] It exhibits selectivity for BACE1 over the related aspartyl protease BACE2 and other proteases like cathepsin D, pepsin, and renin.[3][4]

Table 3: In Vitro Potency and Selectivity of LY2811376

| Parameter                       | Substrate/Enzyme                                   | Value          |
|---------------------------------|----------------------------------------------------|----------------|
| IC50                            | hBACE1 (synthetic peptide)                         | 239 nM[3][5]   |
| IC50                            | hBACE1 (chimeric protein)                          | 249 nM[3][5]   |
| EC <sub>50</sub> (Aβ secretion) | APP-overexpressing HEK293 cells                    | ~300 nM[3]     |
| EC <sub>50</sub> (Aβ secretion) | Primary neuronal cultures (PDAPP transgenic mouse) | ~100 nM[3]     |
| Selectivity                     | BACE1 vs BACE2                                     | ~10-fold[3][4] |
| Selectivity                     | BACE1 vs Cathepsin D,<br>Pepsin, Renin             | >50-fold[3][4] |

#### **Signaling Pathway of BACE1 Inhibition**

The mechanism of action of **LY2811376** involves the direct inhibition of BACE1, which alters the proteolytic processing of APP. The following diagram illustrates the amyloidogenic pathway and the point of intervention for BACE1 inhibitors.





Click to download full resolution via product page

Figure 1: Amyloid Precursor Protein (APP) processing pathways.

#### In Vivo and In Vitro Efficacy

**LY2811376** has demonstrated robust, dose-dependent reductions in A $\beta$  levels in both cell-based assays and animal models.

#### **Cell-Based Assays**

In human embryonic kidney (HEK293) cells overexpressing APP, **LY2811376** treatment led to a concentration-dependent decrease in Aβ secretion.[3] Similar effects were observed in primary neuronal cultures from PDAPP transgenic mice, a model of Alzheimer's disease.[3]

#### **Animal Models**

Oral administration of **LY2811376** to APPV717F transgenic mice resulted in significant, dose-dependent reductions in brain levels of A $\beta$ , as well as the direct BACE1 cleavage products, soluble APP $\beta$  (sAPP $\beta$ ) and the C-terminal fragment C99.[3] In beagle dogs, a single oral dose of **LY2811376** led to a substantial and sustained reduction of A $\beta$  in both plasma and cerebrospinal fluid (CSF).[2]

Table 4: In Vivo Pharmacodynamic Effects of LY2811376



| Animal Model                | Dose              | Route | Effect                                                                                                    |
|-----------------------------|-------------------|-------|-----------------------------------------------------------------------------------------------------------|
| APPV717F<br>Transgenic Mice | 10, 30, 100 mg/kg | Oral  | Dose-dependent reduction in brain Aβ, sAPPβ, and C99[3]                                                   |
| Beagle Dogs                 | 5 mg/kg           | Oral  | Maximal 85% reduction in plasma $A\beta_{1-x}; \text{ significant} $ reduction in CSF $A\beta_{1-x}[2]$   |
| Healthy Human<br>Volunteers | 30 mg             | Oral  | ~20% mean reduction in CSF A $\beta_{1-40}$ and A $\beta_{1-42}[2]$                                       |
| Healthy Human<br>Volunteers | 90 mg             | Oral  | ~54% mean reduction in CSF A $\beta_{1-40}$ and A $\beta_{1-42}$ ; ~42% reduction in CSF sAPP $\beta$ [2] |

#### **Pharmacokinetics**

Pharmacokinetic studies in beagle dogs and humans revealed that **LY2811376** is orally bioavailable and penetrates the central nervous system.

Table 5: Pharmacokinetic Parameters of LY2811376



| Species                   | Dose              | Parameter                 | Value      |
|---------------------------|-------------------|---------------------------|------------|
| Beagle Dog                | 5 mg/kg oral      | T <sub>max</sub> (plasma) | ~1 hour[2] |
| C <sub>max</sub> (plasma) | 1915 ng/mL[2]     |                           |            |
| AUC (plasma)              | 12,300 ng·h/mL[2] | _                         |            |
| t1/2 (plasma)             | 6.8 hours[2]      | _                         |            |
| Healthy Human             | 90 mg oral        | T <sub>max</sub> (plasma) | 2 hours[2] |
| C <sub>max</sub> (plasma) | 242 ng/mL[2]      |                           |            |
| AUC₀-∞ (plasma)           | 4560 ng·h/mL[2]   | _                         |            |
| t1/2 (plasma)             | ~40 hours[2]      | _                         |            |
| T <sub>max</sub> (CSF)    | ~5 hours[2]       | _                         |            |
| CSF/Plasma AUC<br>Ratio   | ~0.33[2]          | _                         |            |

### **Toxicology and Discontinuation of Development**

The clinical development of **LY2811376** was halted due to toxicology findings in preclinical studies. Long-term administration in rats was associated with retinal pathology.

# Experimental Protocols BACE1 Enzymatic Inhibition Assay (FRET-Based)

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against BACE1 using a Förster Resonance Energy Transfer (FRET) substrate.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. caymanchem.com [caymanchem.com]
- 2. Robust Central Reduction of Amyloid-β in Humans with an Orally Available, Non-Peptidic β-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to LY2811376: A BACE1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b608720#chemical-structure-and-properties-of-ly2811376]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com